HPLC Enantioseparation of Phenylisoserine Analogs
High-performance liquid chromatography (HPLC) methods have been developed to separate enantiomers of four phenylisoserine analogs, including those with (αS,βR) and other stereochemistries [1]. While specific retention factors (k) and separation factors (α) are compound- and column-specific, the study's thermodynamic analysis demonstrates that enantioseparation of these molecules is achievable with calculated differences in free energy of adsorption, Δ(ΔG°), confirming that this compound class can be resolved from its stereoisomers for analytical purposes [1].
| Evidence Dimension | Chiral Separation Capability |
|---|---|
| Target Compound Data | Enantiomers of phenylisoserine analogs are separable by HPLC on macrocyclic glycopeptide and cyclofructan-based chiral stationary phases. |
| Comparator Or Baseline | Racemic or stereoisomeric mixtures of phenylisoserine analogs. |
| Quantified Difference | Thermodynamic parameters (Δ(ΔH°), Δ(ΔS°), Δ(ΔG°)) were calculated, confirming distinct interactions with chiral selectors, enabling analytical separation and quantification of individual stereoisomers. |
| Conditions | HPLC on macrocyclic glycopeptide (Chirobiotic T, TAG) and cyclofructan-based (LARIHC CF6-P, CF7-DMP) CSPs; temperature range 10–50°C. |
Why This Matters
This class-level evidence supports the use of (αS,βR)-β-Phenyl Isoserine Hydrochloride as a well-characterized analytical standard; its unique stereochemistry yields a distinct and predictable retention profile, enabling precise quantification and impurity profiling in complex reaction mixtures, a critical requirement for pharmaceutical quality control and regulatory submissions.
- [1] Ilisz, I.; Grecsó, N.; Forró, E.; Fülöp, F.; Armstrong, D.W.; Péter, A. High-performance liquid chromatographic separation of paclitaxel intermediate phenylisoserine derivatives on macrocyclic glycopeptide and cyclofructan-based chiral stationary phases. J. Pharm. Biomed. Anal. 2015, 114, 312-320. View Source
